Cas no 1154876-74-0 (Phenyl N-(1H-pyrazol-4-yl)carbamate)

Phenyl N-(1H-pyrazol-4-yl)carbamate structure
1154876-74-0 structure
Product name:Phenyl N-(1H-pyrazol-4-yl)carbamate
CAS No:1154876-74-0
MF:C10H9N3O2
MW:203.197361707687
CID:5044502

Phenyl N-(1H-pyrazol-4-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • phenyl N-(1H-pyrazol-4-yl)carbamate
    • Z749649510
    • Phenyl N-(1H-pyrazol-4-yl)carbamate
    • Inchi: 1S/C10H9N3O2/c14-10(13-8-6-11-12-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,11,12)(H,13,14)
    • InChI Key: UMXACRORSCJJDF-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=NNC=1)=O)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67

Phenyl N-(1H-pyrazol-4-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P321390-250mg
Phenyl N-(1H-Pyrazol-4-yl)carbamate
1154876-74-0
250mg
$ 365.00 2022-06-03
Enamine
EN300-72513-0.1g
phenyl N-(1H-pyrazol-4-yl)carbamate
1154876-74-0 95.0%
0.1g
$132.0 2025-02-20
Enamine
EN300-72513-0.5g
phenyl N-(1H-pyrazol-4-yl)carbamate
1154876-74-0 95.0%
0.5g
$353.0 2025-02-20
Enamine
EN300-72513-1.0g
phenyl N-(1H-pyrazol-4-yl)carbamate
1154876-74-0 95.0%
1.0g
$470.0 2025-02-20
1PlusChem
1P01AH69-10g
phenyl N-(1H-pyrazol-4-yl)carbamate
1154876-74-0 95%
10g
$2564.00 2023-12-26
1PlusChem
1P01AH69-50mg
phenyl N-(1H-pyrazol-4-yl)carbamate
1154876-74-0 95%
50mg
$166.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2002924-1g
Phenyl (1H-pyrazol-4-yl)carbamate
1154876-74-0 95%
1g
¥3694.00 2024-08-09
1PlusChem
1P01AH69-250mg
phenyl N-(1H-pyrazol-4-yl)carbamate
1154876-74-0 95%
250mg
$286.00 2023-12-26
1PlusChem
1P01AH69-1g
phenyl N-(1H-pyrazol-4-yl)carbamate
1154876-74-0 95%
1g
$643.00 2023-12-26
TRC
P321390-50mg
Phenyl N-(1H-Pyrazol-4-yl)carbamate
1154876-74-0
50mg
$ 95.00 2022-06-03

Additional information on Phenyl N-(1H-pyrazol-4-yl)carbamate

Comprehensive Analysis of Phenyl N-(1H-pyrazol-4-yl)carbamate (CAS 1154876-74-0): Properties, Applications, and Innovations

Phenyl N-(1H-pyrazol-4-yl)carbamate (CAS 1154876-74-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This carbamate derivative, featuring a phenyl group and a 1H-pyrazol-4-yl moiety, exhibits unique structural characteristics that make it valuable for drug discovery and crop protection applications. Its molecular formula, C10H9N3O2, reflects a balanced hydrophobicity and reactivity, enabling diverse synthetic modifications.

Recent studies highlight the role of Phenyl N-(1H-pyrazol-4-yl)carbamate as a key intermediate in developing kinase inhibitors, a hot topic in cancer research. Researchers are particularly interested in its potential to modulate signal transduction pathways, addressing frequently searched queries like "new targets for precision medicine" and "small molecule therapeutics 2023". The compound's carbamate linkage provides metabolic stability, a critical factor discussed in ADME optimization forums.

In agrochemical contexts, this compound's structural analogs show promise as plant growth regulators, aligning with trending searches on "sustainable crop enhancement". Its pyrazole core interacts with plant hormone receptors, offering solutions for drought-resistant crops—a pressing concern in climate change discussions. Patent databases reveal growing interest in its derivatization for eco-friendly pesticides, responding to the global demand for green chemistry alternatives.

Synthetic accessibility of CAS 1154876-74-0 via urethane coupling reactions makes it attractive for industrial-scale production. Analytical data (HPLC purity >98%, melting point 142-145°C) confirms its suitability for high-throughput screening—a technique dominating AI-driven drug discovery conversations. The compound's logP value (2.1±0.2) positions it within the optimal range for bioavailability, a recurring theme in medicinal chemistry webinars.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), addressing the popular search term "next-generation protein degraders". The carbamate group serves as a versatile linker in these bifunctional molecules, demonstrating the compound's relevance in targeted protein degradation strategies. Computational studies suggest favorable molecular docking scores with E3 ubiquitin ligases, further validating its utility.

From a regulatory perspective, Phenyl N-(1H-pyrazol-4-yl)carbamate complies with REACH and FDA guidelines for research chemicals, as evidenced by its inclusion in major chemical catalogs. Stability studies under ICH Q1A conditions show no significant degradation at -20°C, answering common storage-related queries. Its spectral data (1H NMR, 13C NMR, and HRMS) are extensively documented in open-access journals, supporting reproducible science initiatives.

The compound's safety profile is frequently discussed in laboratory safety forums, with MSDS data indicating standard PPE requirements (gloves, goggles). While not classified as hazardous, proper handling aligns with GLP standards—a trending topic in research integrity discussions. Its environmental fate, particularly biodegradation pathways, is currently under investigation to address ESG metrics in chemical development.

Market analysts note increasing demand for CAS 1154876-74-0 from contract research organizations (CROs), driven by the expansion of fragment-based drug design. The global fine chemicals market report 2023 identifies such carbamates as growth drivers, especially in Asia-Pacific pharmaceutical hubs. Custom synthesis services now offer isotope-labeled versions (13C, 15N) to support metabolomics studies, reflecting advanced applications.

Future research directions may explore its cocrystal formation with coformers—an area gaining traction in pharmaceutical formulation circles. Preliminary data suggest potential for supramolecular chemistry applications, particularly in materials science. As the scientific community prioritizes molecular complexity in lead optimization, Phenyl N-(1H-pyrazol-4-yl)carbamate stands poised to enable innovative discoveries across multiple disciplines.

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